molecular formula C17H22N2OS B5837948 1-(2-methoxyphenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine

1-(2-methoxyphenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine

Cat. No.: B5837948
M. Wt: 302.4 g/mol
InChI Key: QZLGFQDZFXWZBV-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group and a methylthiophenyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of 1-(2-methoxyphenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine can be achieved through various synthetic routes. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with 3-methylthiophen-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity in industrial settings.

Chemical Reactions Analysis

1-(2-methoxyphenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The major products formed from oxidation include sulfoxides and sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. The major products formed from reduction include thiols and sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides. The major products formed from substitution include alkylated or acylated derivatives.

Scientific Research Applications

1-(2-methoxyphenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and chemical properties.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic applications. They are studied for their effects on the central nervous system and as potential treatments for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(2-methoxyphenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine can be compared with other similar compounds, such as:

    1-(2-methoxyphenyl)piperazine: This compound lacks the methylthiophenyl group and may have different pharmacological properties.

    4-[(3-methylthiophen-2-yl)methyl]piperazine: This compound lacks the methoxyphenyl group and may exhibit different biological activities.

    Other piperazine derivatives: Various piperazine derivatives with different substituents can be compared to highlight the unique properties of this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-14-7-12-21-17(14)13-18-8-10-19(11-9-18)15-5-3-4-6-16(15)20-2/h3-7,12H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLGFQDZFXWZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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